Product packaging for 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one(Cat. No.:)

2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one

Cat. No.: B13317457
M. Wt: 210.27 g/mol
InChI Key: VSRFFRCOZOWBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one ( 1878819-56-7) is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . This molecule features a spiro[4.4]nonane scaffold—a structure consisting of two fused rings connected through a single carbon atom —functionalized with a 1-keto group and a 2-(2-methoxyacetyl) side chain. The presence of both ketone and methoxy-ketone functional groups on a rigid spirocyclic framework makes this compound a valuable, multifunctional building block in synthetic organic chemistry. Researchers can leverage this structure in various applications, including the development of novel pharmaceuticals, agrochemicals, and materials science. The spirocyclic core provides three-dimensional complexity, which is often sought after in drug discovery for exploring new chemical space and creating stereochemically defined molecules . The ketone groups offer versatile handles for further chemical transformations, such as nucleophilic additions or reductions, while the methoxyacetyl moiety could be utilized in molecular assembly. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B13317457 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(2-methoxyacetyl)spiro[4.4]nonan-4-one

InChI

InChI=1S/C12H18O3/c1-15-8-10(13)9-4-7-12(11(9)14)5-2-3-6-12/h9H,2-8H2,1H3

InChI Key

VSRFFRCOZOWBIU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCC2(C1=O)CCCC2

Origin of Product

United States

Synthetic Methodologies for the Spiro 4.4 Nonan 1 One Core

Established Approaches for Spiro[4.4]nonane System Construction

The assembly of the spiro[4.4]nonane skeleton can be accomplished through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods can be broadly categorized into intramolecular cyclization strategies, condensation-based syntheses, and modern organocatalytic and metal-catalyzed techniques.

Intramolecular Cyclization Strategies for Spiro[4.4]nonanes

Intramolecular cyclization represents a powerful and frequently employed strategy for the formation of cyclic systems, including the spiro[4.4]nonane framework. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule, often facilitated by a pre-existing ring. A notable example is the use of intramolecular 1,3-dipolar cycloaddition reactions. In the context of related heterocyclic systems, such as 1-azaspiro[4.4]nonan-1-oxyls, this approach has been successfully demonstrated. The general principle involves the generation of a nitrone with a pendant alkene, which then undergoes an intramolecular cycloaddition to form the spirocyclic core. nih.govresearchgate.net This strategy highlights the potential for forming the spiro[4.4]nonane system through the careful design of acyclic precursors bearing appropriately positioned reactive functional groups.

Another intramolecular approach involves ring-closing metathesis (RCM). For instance, a synthetic route starting from a 1-indanone (B140024) derivative can be envisioned. nih.gov The indanone can be subjected to diallylation at the 2-position, introducing two terminal alkene functionalities. Subsequent treatment with a Grubbs-type catalyst would then facilitate the RCM reaction, closing the second five-membered ring and thereby constructing the spiro[4.4]nonane skeleton. nih.gov

Condensation-Based Syntheses of Spiro[4.4]nonane-1,6-diones and Related Scaffolds

Condensation reactions, particularly those of the Dieckmann and Claisen types, are classic methods for the formation of five-membered rings and have been applied to the synthesis of spiro[4.4]nonane systems, most notably the 1,6-dione derivative. An acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid has been reported as a viable route to spiro[4.4]nonane-1,6-dione. researchgate.net Similarly, a Dieckmann cyclization sequence is a key step in a practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione. researchgate.net This latter approach involves a multi-step sequence that culminates in the base-mediated intramolecular condensation of a diester to form the second five-membered ring of the spiro-dione. researchgate.net

These condensation-based methods are advantageous due to the ready availability of the starting materials and the robustness of the reactions. However, they primarily yield the spiro[4.4]nonane-1,6-dione, which would require subsequent selective reduction or functional group manipulation to afford the desired spiro[4.4]nonan-1-one.

Organocatalytic and Metal-Catalyzed Spiroannulation Techniques for Spiro[4.4]nonane Derivatives

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric construction of complex molecular architectures, including spirocyclic systems. rsc.orgrsc.org These methods offer high levels of enantioselectivity and diastereoselectivity, providing access to chiral spiro[4.4]nonane derivatives. While much of the focus has been on the synthesis of spirooxindoles and other heterocyclic spiro compounds, the underlying principles can be extended to all-carbon spiro[4.4]nonane systems.

For example, phosphine-catalyzed [3+2] cycloadditions have been utilized in the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov This type of reaction involves the combination of a three-carbon and a two-carbon building block under the influence of a phosphine (B1218219) catalyst to generate the five-membered ring of the spiro system. The development of analogous all-carbon [3+2] cycloaddition strategies could provide a direct and efficient route to the spiro[4.4]nonan-1-one core.

Metal-catalyzed reactions, such as those employing palladium or rhodium, have also been instrumental in the synthesis of spiro compounds. researchgate.net These reactions can involve various mechanisms, including allylic alkylations, cycloadditions, and dearomatization processes, to construct the spirocyclic framework with high levels of stereocontrol.

Specific Strategies for Spiro[4.4]nonan-1-one Formation

While the aforementioned methods provide general access to the spiro[4.4]nonane skeleton, specific strategies have been developed to directly target the monoketone derivative, spiro[4.4]nonan-1-one, and its enantiomerically pure forms.

Targeted Annulation Methodologies for Monoketone Spiro[4.4]nonanes

Targeted annulation methodologies aim to construct the second five-membered ring onto a pre-existing cyclopentanone (B42830) or a related precursor in a manner that directly yields the spiro[4.4]nonan-1-one structure. One such strategy involves the functionalization of a 1-indanone derivative, which can be considered a benzo-fused cyclopentanone. A synthetic sequence involving the diallylation of a 1-indanone followed by ring-closing metathesis provides a pathway to a spiro[4.4]nonane system fused to an aromatic ring. nih.gov Subsequent oxidative cleavage of the aromatic ring could potentially lead to the desired spiro[4.4]nonan-1-one core.

Another conceptual approach is the formal [4+1] annulation. While demonstrated for the synthesis of spiro[dihydrofuran-2,3'-oxindoles], this strategy involves the reaction of an enone with a one-carbon component. beilstein-journals.org Adapting this methodology to an all-carbon system, where a cyclopentenone derivative reacts with a suitable one-carbon synthon, could offer a direct route to the spiro[4.4]nonan-1-one skeleton.

Enantioselective Synthesis of Spiro[4.4]nonan-1-one Precursors

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of spirocyclic compounds. rsc.org For the spiro[4.4]nonan-1-one system, a key strategy is the enantioselective synthesis of its precursors, particularly the corresponding dione (B5365651). A practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported, which utilizes a kinetic resolution of a ketone precursor via bioreduction with baker's yeast as the key step. researchgate.net The resulting enantiomerically enriched intermediate is then carried forward through a series of reactions, including a Dieckmann cyclization, to yield the chiral spiro-dione. researchgate.net

Furthermore, the racemic spiro[4.4]nonane-1,6-dione can be resolved through enantioselective inclusion complexation with a chiral host, such as BINOL. researchgate.net Once the enantiomerically pure dione is obtained, selective reduction of one of the ketone functionalities would be required to access the target enantiopure spiro[4.4]nonan-1-one. This can be a challenging transformation, often requiring careful selection of reducing agents and protecting groups to achieve the desired regioselectivity.

Challenges and Innovations in Spiro[4.4]nonane Core Synthesis

The synthesis of the spiro[4.4]nonane core is not without its difficulties. A primary challenge lies in the construction of the all-carbon quaternary stereocenter at the heart of the spirocycle. researchgate.net The creation of this sterically congested center with high stereocontrol is a significant hurdle in organic synthesis.

Furthermore, the development of enantioselective methods for the synthesis of spiro compounds has been a long-standing goal for organic chemists. rsc.orgrsc.org The unique three-dimensional nature of spirocycles makes them attractive scaffolds for drug discovery, but their underrepresentation in pharmaceutical libraries is partly due to the difficulty in their enantioselective synthesis. rsc.org

In response to these challenges, significant innovations have been developed. The advent of organocatalysis has led to a rapid increase in the number of methodologies for the asymmetric synthesis of spirocycles. rsc.orgrsc.org Chiral ligands in transition metal catalysis and organocatalysts have provided efficient routes to enantiomerically enriched spiro compounds. researchgate.net

Another area of innovation is the development of protecting-group-free synthesis. researchgate.net By minimizing the use of protecting groups, synthetic routes become more efficient, reducing the number of steps and the amount of waste generated. researchgate.net This approach is crucial for developing more sustainable and cost-effective syntheses of complex molecules like spiro[4.4]nonan-1-one derivatives.

The following table highlights some of the key challenges and corresponding innovations in the synthesis of the spiro[4.4]nonane core:

Challenge Innovation Description Reference
Construction of Quaternary StereocenterAsymmetric CatalysisUse of chiral catalysts (transition metal complexes or organocatalysts) to control the stereochemistry of the spirocenter formation. researchgate.net
Enantioselective SynthesisOrganocatalysisEmployment of small organic molecules as catalysts to achieve high enantioselectivity in spirocycle synthesis. rsc.orgrsc.org
Synthetic EfficiencyProtecting-Group-Free SynthesisDesigning synthetic routes that avoid the use of protecting and deprotecting steps, leading to shorter and more sustainable processes. researchgate.net
Step EconomyTandem/Domino ReactionsCombining multiple reaction steps into a single pot, which increases efficiency and reduces waste. acs.orgnih.govresearchgate.net

While a specific synthetic route for 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one is not detailed in the surveyed literature, the established methodologies for the synthesis of the spiro[4.4]nonan-1-one core provide a clear blueprint. The 2-(2-methoxyacetyl) substituent could likely be introduced via an acylation reaction at the C2 position of a pre-formed spiro[4.4]nonan-1-one, for example, through an enolate intermediate. The continued development of innovative synthetic methods will undoubtedly facilitate the efficient and stereocontrolled synthesis of this and other complex spirocyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxyacetyl Spiro 4.4 Nonan 1 One

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-field NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are indicative of the electronic environment and the number of neighboring protons for each signal.

The spiro[4.4]nonane core, being a saturated bicyclic system, is expected to exhibit complex multiplets in the aliphatic region of the spectrum due to the restricted rotation and diastereotopic nature of the methylene (B1212753) protons. The protons on the cyclopentane ring of the spiro-system would likely appear as overlapping multiplets.

The methoxyacetyl side chain introduces distinct signals. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.3-3.6 ppm. The methylene protons of the acetyl group (-CH₂-) adjacent to the carbonyl and the methoxy group would also produce a singlet, expected to be in a downfield region due to the influence of the carbonyl group. The proton at the C2 position, being adjacent to two carbonyl groups, is expected to be significantly deshielded and would likely appear as a doublet of doublets or a multiplet, depending on the coupling with the neighboring protons on the cyclopentanone (B42830) ring.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Spiro[4.4]nonane H1.50 - 2.50m-
H-23.00 - 3.40dd-
-OCH₃3.40s-
-C(O)CH₂O-4.20s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The carbonyl carbons of the ketone and the acetyl group are expected to be the most downfield signals, typically appearing above 200 ppm. The spiro carbon, being a quaternary center, would also have a characteristic chemical shift.

The carbons of the spiro[4.4]nonane framework would resonate in the aliphatic region of the spectrum. The carbon of the methoxy group (-OCH₃) would appear in the range of 50-60 ppm. The methylene carbon of the acetyl group (-CH₂-) would be found further downfield due to the adjacent carbonyl.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Spiro[4.4]nonane CH₂25 - 40
Spiro-C50 - 60
C-255 - 65
-OCH₃59
-C(O)CH₂O-70 - 80
C-1 (C=O)210 - 220
-C(O)CH₂O-200 - 210

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the two five-membered rings of the spiro[4.4]nonane system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s), greatly simplifying the interpretation of the complex aliphatic regions of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the methylene carbon of the acetyl group, and from the H-2 proton to the carbonyl carbons (C-1 and the acetyl C=O), would definitively establish the connectivity of the methoxyacetyl side chain to the spirocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For a rigid system like a spirocycle, NOESY can help determine the relative orientation of substituents. For example, NOE correlations between protons on the methoxyacetyl side chain and specific protons on the spiro[4.4]nonane framework would help to define the preferred conformation of the side chain.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the carbonyl groups. The ketone on the cyclopentanone ring (C-1) and the carbonyl of the methoxyacetyl group would likely result in two distinct, strong C=O stretching vibrations in the region of 1700-1750 cm⁻¹. The exact positions would be influenced by ring strain and the electronic effects of the adjacent substituents. The C-O stretching vibrations of the ether linkage in the methoxyacetyl group would be expected to appear in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the aliphatic spiro-framework would be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aliphatic)2850 - 3000Medium-Strong
C=O (ketone, ring)~1740Strong
C=O (ketone, side chain)~1720Strong
C-O (ether)1080 - 1150Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy group, the entire methoxyacetyl side chain, or cleavage of the spirocyclic rings. Analysis of these fragment ions helps to corroborate the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, which is often challenging to establish by spectroscopic methods alone. This technique would unambiguously define the spatial arrangement of the methoxyacetyl group relative to the spiro[4.4]nonane core, providing a complete and unequivocal structural elucidation.

Computational Chemistry and Mechanistic Insights for 2 2 Methoxyacetyl Spiro 4.4 Nonan 1 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) serves as a powerful tool for predicting the ground state geometries and electronic properties of molecules. For 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be the initial step in a computational analysis. These calculations would aim to find the molecule's lowest energy conformation by optimizing bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry would reveal the spatial orientation of the methoxyacetyl substituent relative to the spiro[4.4]nonane framework. Key parameters such as the C=O bond lengths of the ketone and the acetyl group, as well as the C-O-C bond angle of the methoxy group, would be determined.

Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The presence of the electronegative oxygen atoms in the ketone and methoxyacetyl groups is expected to significantly influence the electron distribution, creating regions of partial positive and negative charge, which are crucial for intermolecular interactions.

Illustrative Data from DFT Calculations:

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature, in the absence of specific published data for this compound.

Conformational Analysis and Energy Minima of the Spiro[4.4]nonane Scaffold with Methoxyacetyl Substitution

The flexibility of the two five-membered rings in the spiro[4.4]nonane scaffold, combined with the rotational freedom of the methoxyacetyl substituent, gives rise to a complex conformational landscape for this compound. A thorough conformational analysis would be essential to identify the various low-energy conformers and determine their relative stabilities.

This analysis would typically involve a systematic search of the potential energy surface. Computational methods such as molecular mechanics (MM) followed by higher-level DFT or ab initio calculations for the most promising conformers would be employed. The cyclopentane rings in the spiro[4.4]nonane framework can adopt envelope or twist conformations. The substitution at the 2-position introduces additional complexity, as the methoxyacetyl group can be oriented in different ways relative to the ring to which it is attached.

The identification of the global minimum energy conformation is crucial, as it represents the most populated state of the molecule at equilibrium. The relative energies of other low-lying conformers are also important, as they can be accessible at room temperature and may play a role in the molecule's reactivity and spectroscopic properties.

Illustrative Relative Energies of Conformers:

ConformerRelative Energy (kcal/mol)
Global Minimum0.00
Conformer 21.25
Conformer 32.50

Note: The data in this table is illustrative and represents a hypothetical energy profile for different conformers of this compound, as would be determined by conformational analysis.

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For the synthesis of this compound, computational modeling could be used to elucidate the reaction pathways and identify the rate-determining steps.

A plausible synthetic route could involve the alkylation of a spiro[4.4]nonan-1-one enolate with a methoxyacetyl halide. DFT calculations could be used to model the reactants, intermediates, transition states, and products along this reaction coordinate. By calculating the activation energies for each step, the feasibility of the proposed mechanism can be assessed.

Transition state modeling, in particular, is a powerful application of computational chemistry. By locating the saddle point on the potential energy surface corresponding to the transition state, the geometry of this fleeting species can be determined. Analysis of the transition state structure can reveal key details about the bond-forming and bond-breaking processes. For instance, in the alkylation reaction mentioned, the transition state would likely involve a partially formed C-C bond between the enolate and the methoxyacetyl group, and a partially broken carbon-halogen bond.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, key spectroscopic features that could be predicted include:

Infrared (IR) Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations would predict the positions of characteristic peaks, such as the C=O stretching frequencies for the ketone and acetyl groups, and the C-O stretching frequencies of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions, when compared to experimental NMR spectra, can help in the structural elucidation and conformational assignment of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Illustrative Predicted Spectroscopic Data:

Spectroscopic ParameterPredicted Value
IR: C=O (ketone) stretch1745 cm⁻¹
IR: C=O (acetyl) stretch1720 cm⁻¹
¹³C NMR: C=O (ketone)215 ppm
¹³C NMR: C=O (acetyl)205 ppm
UV-Vis λmax285 nm

Note: The data in this table is illustrative and represents typical values that would be predicted for this compound using computational methods.

Analysis of Spiroconjugation Effects on Electronic Properties

Spiroconjugation is a type of through-space interaction between the π-orbitals of two perpendicular ring systems connected by a spiro center. In the case of this compound, the spiro[4.4]nonane core itself is saturated, so classical spiroconjugation involving two π-systems is not present. However, the concept can be extended to consider the interaction between the orbitals of the two cyclopentane rings.

More relevant to this specific molecule would be the analysis of how the spirocyclic framework influences the electronic properties of the ketone and methoxyacetyl functional groups. The rigid, perpendicular arrangement of the two rings can lead to unique electronic effects that are not observed in more flexible, acyclic systems.

Reactivity and Transformational Chemistry of 2 2 Methoxyacetyl Spiro 4.4 Nonan 1 One

Reactions at the Ketone Carbonyl: Nucleophilic Additions and Condensations

The presence of two carbonyl groups in 2-(2-methoxyacetyl)spiro[4.4]nonan-1-one offers multiple sites for nucleophilic attack. The ring ketone is generally more susceptible to nucleophilic addition than the side-chain ketone due to the latter being part of a more sterically hindered and electronically delocalized β-dicarbonyl system.

Nucleophilic additions to the ring ketone can be achieved with a variety of reagents. For instance, Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl carbon, forming a tertiary alcohol after acidic workup. The stereochemical outcome of such additions would be influenced by the steric bulk of the spirocyclic system, potentially leading to a diastereomeric mixture of products.

Condensation reactions, which are fundamental in carbon-carbon bond formation, are also applicable to this molecule. fiveable.me The Knoevenagel condensation, for example, involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a base, leading to an α,β-unsaturated product. Similarly, the aldol (B89426) condensation can be initiated by forming an enolate from another carbonyl compound, which would then attack the spiro[4.4]nonan-1-one carbonyl. fiveable.me

Table 1: Nucleophilic Additions and Condensations at the Ketone Carbonyl

Reaction Type Reagents Expected Product
Grignard Reaction 1. CH₃MgBr, Et₂O2. H₃O⁺ 1-Methyl-2-(2-methoxyacetyl)spiro[4.4]nonan-1-ol
Organolithium Addition 1. PhLi, THF2. H₃O⁺ 1-Phenyl-2-(2-methoxyacetyl)spiro[4.4]nonan-1-ol
Knoevenagel Condensation Malononitrile, piperidine 2-(dicyanomethylene)spiro[4.4]nonan-1-one derivative

Transformations of the Methoxyacetyl Side Chain: Ether Cleavage and Carbonyl Modifications

The methoxyacetyl side chain offers two primary sites for chemical transformation: the ether linkage and the carbonyl group.

Ether Cleavage: The methyl ether can be cleaved using strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) are highly effective for this purpose. nih.govmasterorganicchemistry.com The reaction mechanism typically involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edu This would yield a 2-(2-hydroxyacetyl)spiro[4.4]nonan-1-one. Strong protic acids like hydroiodic acid (HI) can also be used for ether cleavage. masterorganicchemistry.com

Carbonyl Modifications: The side-chain carbonyl can be selectively modified, although this can be challenging due to the presence of the other ketone. Selective reduction of the side-chain ketone to a hydroxyl group could potentially be achieved using specific reducing agents under carefully controlled conditions that favor reaction at the more accessible carbonyl.

Table 2: Transformations of the Methoxyacetyl Side Chain

Reaction Type Reagents Expected Product
Ether Cleavage BBr₃, CH₂Cl₂ 2-(2-Hydroxyacetyl)spiro[4.4]nonan-1-one
Ether Cleavage HI (excess), heat 2-(2-Iodoacetyl)spiro[4.4]nonan-1-one

Alpha-Functionalization Reactions Adjacent to the Ketone

The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic due to the electron-withdrawing nature of both carbonyls, which stabilizes the resulting enolate through resonance. This acidity allows for a variety of α-functionalization reactions.

Alkylation: Deprotonation of the α-carbon with a suitable base, such as an alkoxide, generates a nucleophilic enolate that can react with alkyl halides in an Sₙ2 reaction. libretexts.orgpressbooks.pub This allows for the introduction of various alkyl groups at this position. The reaction can be performed sequentially to introduce two different alkyl groups if desired. pressbooks.pub

Halogenation: The α-position can also be halogenated. wikipedia.org In acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. libretexts.org Under basic conditions, an enolate is formed, and due to the inductive effect of the newly introduced halogen, the product is often more reactive than the starting material, potentially leading to multiple halogenations. libretexts.org

Table 3: Alpha-Functionalization Reactions

Reaction Type Reagents Expected Product
Alkylation 1. NaOEt, EtOH2. CH₃I 2-(1-Methoxyacetyl)spiro[4.4]nonan-1-one
Halogenation (acidic) Br₂, CH₃COOH 2-Bromo-2-(2-methoxyacetyl)spiro[4.4]nonan-1-one

Ring-Opening and Rearrangement Pathways of the Spiro[4.4]nonane System

Spirocyclic systems, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often driven by the release of ring strain. tandfonline.combldpharm.com The stability of the spiro[4.4]nonane system is considerable, but the presence of functional groups can facilitate transformations. rsc.org

Under strong acidic conditions, protonation of one of the carbonyl oxygens could initiate a rearrangement. For instance, acid-catalyzed rearrangement of a spiro gvsu.edujove.comdec-6-en-2-one has been shown to lead to an octalone system. rsc.org While this compound lacks the unsaturation of this specific example, similar carbocation-mediated rearrangements could be envisioned, potentially leading to fused bicyclic systems. The exact pathway would depend on the stability of the intermediate carbocations.

Table 4: Potential Ring-Opening and Rearrangement Pathways

Reaction Type Conditions Potential Product Class
Acid-Catalyzed Rearrangement Strong acid (e.g., H₂SO₄), heat Fused bicyclic ketones

Oxidation and Reduction Chemistry of this compound

Oxidation: The α-position of the β-dicarbonyl system is susceptible to oxidation. For instance, α-hydroxylation of β-dicarbonyl compounds can be achieved using molecular oxygen in the presence of a cerium catalyst. researchgate.net Other oxidizing agents can also be employed to introduce functionality at this position.

Reduction: The reduction of the two carbonyl groups can be approached with varying degrees of selectivity.

Chemoselective Reduction: It is possible to selectively reduce one ketone over the other. For example, rhodium-catalyzed deoxygenative reduction has been shown to be highly regioselective for aliphatic over aromatic ketones in 1,3-diketones. acs.org While both ketones in the target molecule are aliphatic, their different steric and electronic environments may allow for selective reduction under certain catalytic conditions. The use of ammonia (B1221849) borane (B79455) in water has also been shown to selectively reduce keto esters to hydroxyl esters. rsc.org

Stereoselective Reduction: Reduction of the cyclic ketone creates a new stereocenter. The use of chiral reducing agents, such as those derived from BINOL (BINAL-H reagents) or CBS reagents, can lead to the formation of one enantiomer of the corresponding alcohol in excess. uwindsor.ca The stereochemical outcome is dictated by the steric interactions in the transition state.

Complete Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both carbonyl groups to hydroxyl groups, yielding a diol.

Table 5: Oxidation and Reduction Reactions

Reaction Type Reagents Expected Product
α-Hydroxylation O₂, CeCl₃·7H₂O, i-PrOH 2-Hydroxy-2-(2-methoxyacetyl)spiro[4.4]nonan-1-one
Selective Ketone Reduction Ammonia borane, H₂O 2-(2-Methoxy-1-hydroxyethyl)spiro[4.4]nonan-1-one
Stereoselective Reduction (S)-BINAL-H (S)-1-Hydroxy-2-(2-methoxyacetyl)spiro[4.4]nonane

Applications of 2 2 Methoxyacetyl Spiro 4.4 Nonan 1 One in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The spiro[4.4]nonane skeleton is a valuable building block for the construction of diverse and complex molecular architectures. mdpi.com Its rigid conformation allows for the precise spatial arrangement of functional groups, which is a crucial aspect in the design of molecules with specific biological activities or material properties. Organic building blocks are fundamental components in the modular assembly of molecular structures, including supramolecular complexes and metal-organic frameworks.

The synthesis of various spirocyclic scaffolds, including those based on the spiro[4.4]nonane framework, is a key strategy for exploring new areas of chemical space. nih.gov The functional groups present in 2-(2-methoxyacetyl)spiro[4.4]nonan-1-one, namely the ketone and the methoxyacetyl side chain, offer multiple points for chemical modification. These sites can be used to introduce further complexity and to build larger, more elaborate molecules. For instance, the ketone can undergo a range of transformations such as reductions, alkylations, and condensations, while the ester group in the side chain can be hydrolyzed, reduced, or converted into other functional groups. This versatility makes compounds like this compound attractive starting materials for the generation of compound libraries for drug discovery and material science.

Table 1: Potential Transformations of the Spiro[4.4]nonan-1-one Scaffold

Reaction Type Reagents and Conditions Product Type
Reduction NaBH4, MeOH Spiro[4.4]nonan-1-ol
Grignard Reaction R-MgBr, THF Tertiary Alcohol
Wittig Reaction Ph3P=CH2, THF Methylene (B1212753) Spiro[4.4]nonane
Aldol (B89426) Condensation Aldehyde, Base α,β-Unsaturated Ketone

Precursor in Natural Product Total Synthesis Initiatives

Spirocyclic systems are prevalent in a wide array of natural products, many of which exhibit significant biological activity. uni-bayreuth.de The spiro[4.4]nonane skeleton, in particular, is a core component of several bioactive natural products. Consequently, derivatives of spiro[4.4]nonan-1-one are valuable precursors in the total synthesis of these complex molecules.

Table 2: Examples of Natural Products Containing a Spiro[4.4]nonane or Related Spirocyclic Core

Natural Product Biological Activity Reference
(-)-Cephalotaxine Antitumor (derivatives) researchgate.net
Psammaplysin A Anticancer, Antimalarial, Anti-HIV nih.gov

Development of Chiral Auxiliaries and Ligands Based on its Spirocyclic Structure

The rigid and well-defined geometry of the spiro[4.4]nonane framework makes it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. The synthesis of enantiopure spiro[4.4]nonane derivatives is a key step in the development of these chiral molecules. For example, the practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported, providing a valuable precursor for the development of novel chiral ligands. researchgate.net

These chiral spirocyclic ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, leading to high levels of enantioselectivity. The stereogenic centers in the spirocyclic backbone effectively control the spatial arrangement of the coordinating atoms of the ligand, thereby creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction. Given the presence of a stereocenter at the spiro carbon, and the potential to introduce others, derivatives of this compound could be envisioned as precursors to new classes of chiral ligands.

Potential in Organocatalysis and Asymmetric Transformations

In addition to their use in metal-based catalysis, chiral spirocyclic scaffolds have emerged as promising structures for the development of organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in modern organic synthesis. The three-dimensional structure of spirocyclic compounds can be exploited to create well-defined chiral pockets that can effectively control the stereoselectivity of a reaction.

For instance, phosphine-catalyzed [3+2]-cycloaddition reactions have been used to synthesize 2-azaspiro[4.4]nonan-1-ones. researchgate.netuow.edu.auresearchgate.net Furthermore, synergistic photocatalysis and organocatalysis have been employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, which can be extended to the synthesis of spiro[4.4] and [4.6] systems. mdpi.com These examples highlight the potential of the spiro[4.4]nonane scaffold in the development of novel organocatalytic and asymmetric transformations. The functional groups of this compound could be modified to incorporate catalytically active moieties, leading to new spirocyclic organocatalysts.

Contribution to the Construction of Three-Dimensional Chemical Space in Advanced Organic Synthesis

There is a growing emphasis in medicinal chemistry and drug discovery on the synthesis of molecules with greater three-dimensionality. Historically, many synthetic compounds have been relatively flat, which can limit their ability to interact effectively with the complex, three-dimensional binding sites of biological targets. Spirocyclic compounds, by their very nature, are three-dimensional and offer a way to escape the "flatland" of traditional aromatic and heterocyclic compounds.

The spiro[4.4]nonane scaffold of this compound provides a rigid framework that projects substituents into distinct regions of three-dimensional space. This allows for a more precise and comprehensive exploration of the chemical space around a given pharmacophore, which can lead to the discovery of new bioactive molecules with improved properties such as potency, selectivity, and metabolic stability. The synthesis of families of spirocyclic scaffolds is a deliberate strategy to build libraries of compounds for the exploration of this three-dimensional chemical space. nih.gov

Future Research Directions in 2 2 Methoxyacetyl Spiro 4.4 Nonan 1 One Chemistry

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one and its analogs will likely focus on developing more efficient, stereoselective, and scalable methods. Current approaches to spiro[4.4]nonane systems often involve multi-step sequences that can be resource-intensive. Future research could explore several innovative strategies.

Key Research Thrusts:

Asymmetric Catalysis: Developing catalytic asymmetric methods to control the stereochemistry at the spirocyclic center and the adjacent chiral carbon bearing the acetyl group is a primary objective. This could involve chiral catalysts for key cyclization or functionalization steps.

Cascade Reactions: Designing cascade or domino reactions that form the spirocyclic core and introduce the methoxyacetyl side chain in a single, atom-economical step would represent a significant improvement over linear syntheses.

Photochemical and Electrochemical Methods: The use of light or electricity to drive key bond-forming reactions offers green and efficient alternatives to traditional thermal methods. spirochem.com These techniques could enable novel cyclization pathways for constructing the spiro[4.4]nonane core.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Asymmetric Catalysis High enantioselectivity, catalytic turnover Catalyst design and cost, sensitivity to conditions
Cascade Reactions High efficiency, reduced waste, step economy Complex reaction optimization, substrate scope limitations

| Photochemistry/Electrochemistry | Mild conditions, unique reactivity, sustainability | Specialized equipment, scalability for some reactions |

Exploration of New Reactivity Modes and Catalytic Transformations

The functional groups present in this compound—a ketone, an ether, and an active methylene (B1212753) group—provide multiple handles for exploring novel chemical transformations. Future research will likely focus on leveraging these sites to generate diverse molecular architectures.

Derivatization of the Ketone: The ketone can be a gateway to a variety of derivatives, including spiro-oxindoles or other heterocyclic systems through condensation reactions. semanticscholar.org Asymmetric reduction or addition reactions could generate further stereocenters with high control.

Activation of the α-Carbon: The methylene group adjacent to the ketone is amenable to various C-C and C-X bond-forming reactions. Catalytic enantioselective alkylation, arylation, or fluorination at this position could produce a library of novel compounds for biological screening.

Ring Expansion/Rearrangement: The strained spirocyclic system could be a substrate for novel rearrangement or ring-expansion reactions, potentially catalyzed by transition metals or Lewis acids, to access different carbocyclic or heterocyclic scaffolds. nih.gov

Advanced Applications of the Spiro[4.4]nonane Scaffold in Emerging Chemical Technologies

The rigid, three-dimensional nature of the spiro[4.4]nonane scaffold makes it an attractive building block for various advanced applications beyond traditional medicinal chemistry. nih.govnih.gov

Potential Application Areas:

Materials Science: Incorporation of the spiro[4.4]nonane unit into polymer backbones could impart unique thermal and mechanical properties. Its use in the design of organic light-emitting diodes (OLEDs) or other optoelectronic materials is another promising avenue, as spiro-compounds are known to enhance the performance of such devices. nih.gov

Chiral Ligands and Catalysts: Optically pure derivatives of this compound could serve as novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of functional groups could enable high levels of stereocontrol in metal-catalyzed reactions. researchgate.net

Chemical Probes: Functionalized analogs could be developed as chemical probes to study biological processes, with the spirocyclic core providing a stable and well-defined scaffold for attaching reporter groups or reactive moieties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

To address the growing need for greener and more efficient chemical manufacturing, future research should focus on integrating the synthesis of this compound with continuous flow technology. sci-hub.se

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. spirochem.com For the synthesis of complex molecules like spirocycles, flow technology can enable reactions that are difficult to control in batch, such as highly exothermic or photochemical processes. nih.govsyrris.com

Table 2: Benefits of Flow Chemistry for Spirocycle Synthesis

Feature Advantage Relevance to this compound
Precise Temperature Control Improved selectivity and safety, reduced byproduct formation. Crucial for controlling selectivity in cyclization and functionalization steps.
Rapid Mixing Enhanced reaction rates and yields. Beneficial for fast reactions like enolate chemistry or catalytic cycles.
Scalability Seamless transition from laboratory to production scale. spirochem.com Enables efficient production of the compound for further application studies.

| Integration of In-line Analysis | Real-time reaction monitoring and optimization. | Allows for rapid development of robust synthetic protocols. |

Computational Design and Prediction of Novel Spirocyclic Architectures for Targeted Synthesis

Computational chemistry and machine learning are poised to play a pivotal role in the future of spirocycle chemistry. These tools can accelerate the discovery and development of new molecules by predicting their properties and synthetic accessibility. ethz.ch

Future Computational Approaches:

De Novo Design: Algorithms can be used to design novel spiro[4.4]nonane derivatives with desired properties, such as binding affinity to a specific biological target or specific electronic properties for materials applications. nih.gov

Reaction Prediction: Computational models can predict the outcome of potential synthetic reactions, helping chemists to prioritize the most promising routes and reaction conditions before entering the lab.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insight into reaction mechanisms, aiding in the optimization of catalytic processes and the rational design of new catalysts for the synthesis of complex spirocycles. nih.govethz.ch

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of spirocyclic compounds and identify novel architectures based on the this compound template for targeted synthesis and application.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one, and how are reaction conditions optimized for yield? A: The compound is typically synthesized via cyclization of precursors such as diamines or cyclic ketones under controlled conditions. For example, spirocyclic analogs often require catalysts (e.g., palladium for cross-coupling) and precise temperature/pressure settings to ensure high yields . Optimization involves adjusting solvent polarity (e.g., methanol vs. DMF), reaction time, and stoichiometric ratios. Techniques like thin-layer chromatography (TLC) and NMR are used to monitor progress and purity .

Advanced Catalytic Strategies

Q: How do transition-metal catalysts enhance the stereoselective synthesis of spirocyclic compounds like this compound? A: Palladium-catalyzed intramolecular propargylation or aminoalkynylation enables stereocontrol in spiro ring formation. For instance, chiral ligands (e.g., phosphine-based) can induce enantioselectivity in asymmetric syntheses, as demonstrated in spiro[4.4]nonane derivatives . Mechanistic studies suggest that π-allyl intermediates and backbonding interactions stabilize transition states, improving regioselectivity .

Structural Elucidation Techniques

Q: Which spectroscopic methods are critical for confirming the spirocyclic structure and functional groups in this compound? A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify methoxyacetyl groups (δ ~3.3 ppm for OCH3_3) and spiro carbons (quaternary carbon signals at ~100–110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns (e.g., loss of 41–55 amu from saturated rings) validate spiro connectivity .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Reaction Mechanisms

Q: What mechanistic pathways govern the reactivity of the methoxyacetyl group in nucleophilic or electrophilic reactions? A: The methoxyacetyl moiety acts as an electron-withdrawing group, polarizing the carbonyl for nucleophilic attack (e.g., Grignard additions). In oxidation reactions, hydrogen peroxide or KMnO4_4 converts the ketone to a carboxylic acid, while NaBH4_4 selectively reduces the carbonyl to an alcohol without affecting the spiro ring . Kinetic studies using DFT calculations can model transition states for these reactions .

Biological Activity Assessment

Q: How is the bioactivity of this compound evaluated against structurally related spiro derivatives? A: Comparative studies use:

  • In vitro assays : Testing against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • SAR Analysis : Modifying substituents (e.g., replacing methoxy with ethoxy) and measuring IC50_{50} values. For example, nitrogen-containing analogs (e.g., 2,7-diazaspiro[4.4]nonan-1-one) show enhanced sodium channel modulation .
  • ADME Profiling : Microsomal stability assays and logP measurements predict pharmacokinetic behavior .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported mass spectral fragmentation patterns of spiro ketones? A: Contradictions often arise from differences in ionization methods (EI vs. ESI) or ring sizes. For instance, spiro[4.4]nonan-1-one loses 41 amu (C3_3H5_5) from the saturated ring, while spiro[4.5]decan-1-one loses 55 amu (C4_4H7_7) . Cross-validating with isotopic labeling (e.g., deuterated analogs) and computational fragmentation simulations (e.g., QSPR models) clarifies ambiguous peaks .

Computational Modeling

Q: Which computational tools predict the stability and reactivity of this compound in silico? A: Density Functional Theory (DFT) calculates bond dissociation energies and transition states for cyclization steps . Molecular docking (e.g., AutoDock Vina) screens binding affinities to biological targets, while MD simulations assess conformational flexibility of the spiro ring . Tools like PubChem’s OpenEye suite provide retrosynthetic pathways using Pistachio/BKMS databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.